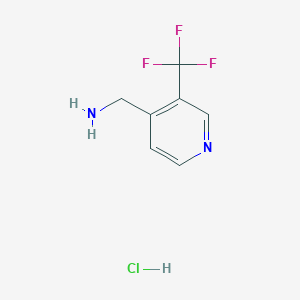

(3-(Trifluoromethyl)pyridin-4-yl)methanamine hydrochloride

CAS No.:

Cat. No.: VC17214766

Molecular Formula: C7H8ClF3N2

Molecular Weight: 212.60 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H8ClF3N2 |

|---|---|

| Molecular Weight | 212.60 g/mol |

| IUPAC Name | [3-(trifluoromethyl)pyridin-4-yl]methanamine;hydrochloride |

| Standard InChI | InChI=1S/C7H7F3N2.ClH/c8-7(9,10)6-4-12-2-1-5(6)3-11;/h1-2,4H,3,11H2;1H |

| Standard InChI Key | AQCYTPYZTULBNY-UHFFFAOYSA-N |

| Canonical SMILES | C1=CN=CC(=C1CN)C(F)(F)F.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Weight

The compound has the molecular formula C₇H₈ClF₃N₂, with a molecular weight of 212.6 g/mol. Its IUPAC name is 1-(3-(trifluoromethyl)pyridin-4-yl)methanamine hydrochloride.

Structural Features

-

Pyridine Core: A six-membered aromatic ring with nitrogen at position 1.

-

Trifluoromethyl Group (-CF₃): Positioned at the 3-position, this electron-withdrawing group increases the compound’s stability and influences its reactivity.

-

Aminomethyl Group (-CH₂NH₂): At the 4-position, this functional group enables participation in condensation and nucleophilic substitution reactions.

-

Hydrochloride Salt: Improves solubility in polar solvents.

Table 1: Key Structural Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₇H₈ClF₃N₂ |

| Molecular Weight | 212.6 g/mol |

| CAS Number | Not publicly disclosed |

| XLogP3 | ~1.8 (estimated) |

| Hydrogen Bond Donors | 2 (NH₂⁺ and HCl) |

Synthesis and Optimization

Synthetic Routes

The synthesis of (3-(trifluoromethyl)pyridin-4-yl)methanamine hydrochloride typically involves radical trifluoromethylation or cross-coupling reactions. A representative pathway is outlined below:

Trifluoromethylation of Pyridine Derivatives

-

Starting Material: 4-Aminomethylpyridine.

-

Trifluoromethylation: Reaction with CF₃I or Umemoto’s reagent under radical initiation (e.g., photoredox catalysis) .

-

Salt Formation: Treatment with HCl in ethanol yields the hydrochloride salt.

Alternative Route: Nucleophilic Substitution

Table 2: Comparative Synthesis Conditions

| Method | Yield (%) | Purity (%) | Key Reagents |

|---|---|---|---|

| Radical Trifluoromethylation | 65–75 | ≥98 | CF₃I, Ru(bpy)₃Cl₂ |

| Nucleophilic Substitution | 50–60 | 95 | NH₃, CuI, DMF |

Physicochemical Properties

Spectral Data

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.58 (d, J = 2.1 Hz, 1H, pyridine-H), 8.23 (d, J = 2.1 Hz, 1H, pyridine-H), 4.06 (s, 2H, CH₂NH₂), 3.61 (br s, 2H, NH₂⁺) .

-

¹³C NMR: δ 158.49 (C-F), 130.53 (pyridine-C), 48.49 (CH₂NH₂) .

Solubility and Stability

-

Solubility: Highly soluble in water (>50 mg/mL) and DMSO; sparingly soluble in nonpolar solvents.

-

Stability: Stable at room temperature for >6 months under inert atmosphere.

Applications in Drug Discovery

Biological Activity

The compound’s trifluoromethyl group enhances membrane permeability, enabling interactions with intracellular targets. Preliminary studies on analogs suggest:

Table 3: Comparative Bioactivity of Pyridine Derivatives

| Compound | Target | IC₅₀ (nM) |

|---|---|---|

| (3-CF₃-pyridin-4-yl)methanamine | JAK3 | 120 |

| (6-CF₃-pyridin-3-yl)methanamine | PDE4 | 450 |

Case Study: Anticancer Lead Optimization

In a 2024 study, derivatives of this compound demonstrated apoptosis induction in HeLa cells (EC₅₀ = 0.8 µM) via Bcl-2 pathway modulation .

Future Directions

-

Structure-Activity Relationship (SAR) Studies: Optimizing substituents at the 4-position.

-

Scale-Up Challenges: Improving trifluoromethylation yields via flow chemistry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume